molecular weight and formula of 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid
molecular weight and formula of 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid
The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid . It is designed for researchers and drug development professionals, focusing on chemical identity, synthesis pathways, and its critical role as a precursor in the design of fluorinated bioisosteres.
Core Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms—"the fluorine effect"—is a pivotal tool for modulating pharmacokinetics. 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid (C
This guide details the physicochemical profile, validated synthesis routes, and handling protocols for this compound, moving beyond basic data to explore its utility in structure-activity relationship (SAR) studies.
Physicochemical Profile & Molecular Identity[1]
The molecule features two stereogenic centers (C2 and C3), leading to four potential stereoisomers. In drug development, the (2S, 3S)-diastereomer is often the primary target for synthesizing L-amino acid analogs.
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | 2-Bromo-3-methyl-4,4,4-trifluorobutanoic acid | |
| Common Name | ||
| CAS Number | Not widely indexed (See Ref [1] for catalog ID) | Commercially available as Custom Synthesis |
| Molecular Formula | C | |
| Molecular Weight | 235.00 g/mol | Calculated (Br isotope avg) |
| Monoisotopic Mass | 233.950 g/mol | Based on |
| Physical State | Low-melting solid or viscous oil | Analog-based estimation |
| pKa (Calc.) | ~2.5 – 2.8 | Acidified by |
| LogP (Calc.) | ~2.1 | Enhanced lipophilicity vs. non-fluorinated analog |
Structural SMILES
OC(=O)C(Br)C(C)C(F)(F)F
Synthetic Methodology
The synthesis of 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid typically follows a "Late-Stage Functionalization" logic. The most robust pathway involves the construction of the trifluoromethylated carbon skeleton followed by alpha-halogenation.
Retrosynthetic Analysis
The target molecule is accessed via the Hell-Volhard-Zelinsky (HVZ) bromination of the parent acid, 3-methyl-4,4,4-trifluorobutyric acid. This parent acid is derived from the hydrogenation of the corresponding crotonic acid derivative.
Detailed Protocol: From Precursor to Product
Step 1: Hydrogenation of the Crotonate
-
Substrate: Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate.
-
Reagents: H
(1 atm), Pd/C (10% w/w), Ethanol. -
Mechanism: Syn-addition of hydrogen across the alkene.
-
Outcome: Ethyl 3-methyl-4,4,4-trifluorobutyrate.
Step 2: Hydrolysis
-
Reagents: LiOH (aq), THF/MeOH.
-
Conditions: 0°C to RT, 2 hours.
-
Outcome: 3-methyl-4,4,4-trifluorobutyric acid (Parent Acid).
Step 3: Alpha-Bromination (The Core Transformation)
-
Reagents: Br
(1.05 eq), PBr (0.1 eq, catalyst). -
Conditions: 80°C, 4 hours, anhydrous conditions.
-
Mechanism: Enolization of the acid bromide intermediate followed by electrophilic attack of bromine.
-
Workup: Quench with water to hydrolyze the acid bromide back to the carboxylic acid.
Synthesis Workflow Diagram
The following DOT diagram visualizes the critical path from the fluorinated building block to the final brominated intermediate.
Figure 1: Step-wise synthesis pathway from the commercially available crotonate ester to the target alpha-bromo acid.
Applications in Drug Development
This molecule is not merely an end-product but a linchpin intermediate for synthesizing fluorinated amino acids.
Precursor to Trifluorovaline (Tfv)
Replacing the bromine atom with an amine group (via azidation and reduction, or direct amination) yields 4,4,4-Trifluorovaline .
-
Bioisosterism: Tfv mimics Valine but possesses a larger van der Waals radius and higher lipophilicity.
-
Proteolytic Stability: The electron-withdrawing CF
group lowers the pKa of the adjacent amine, altering the electronics of the peptide bond and often conferring resistance to enzymatic degradation.
Application Workflow: Bioisostere Construction
Figure 2: The utility of the target molecule in generating Trifluorovaline for peptide drug discovery.
Handling & Safety (MSDS Summary)
As an
-
Corrosivity: Highly corrosive to skin and mucous membranes. It can cause severe burns similar to other halo-acids (e.g., trifluoroacetic acid).
-
Lachrymator: Alpha-bromo acids are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond is slow but possible).
References
-
ChemicalBook. (2023). 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid Product Description. Retrieved from
-
Sigma-Aldrich. (2023). 2-Bromo-3-methylbutyric acid (Non-fluorinated analog properties). Retrieved from
- Qiu, X. L., & Qing, F. L. (2011). Synthesis of fluorinated amino acids. In Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
-
PubChem. (2023).[1] Compound Summary: 4-Bromo-5,5,5-trifluoropentanoic acid (Homolog). Retrieved from
